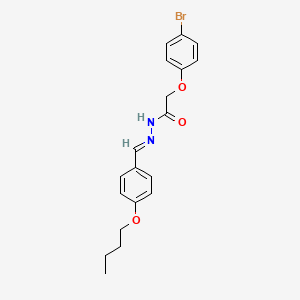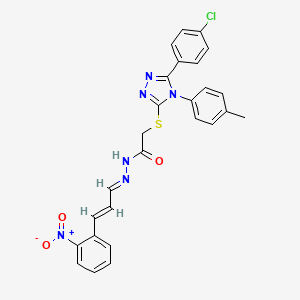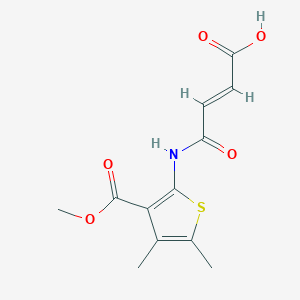
2-(4-Bromophenoxy)-N'-(4-butoxybenzylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenoxy)-N’-(4-butoxybenzylidene)acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromophenoxy group and a butoxybenzylidene moiety attached to an acetohydrazide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)-N’-(4-butoxybenzylidene)acetohydrazide typically involves a multi-step process:
Formation of 4-bromophenoxyacetic acid: This can be achieved by reacting 4-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Conversion to hydrazide: The 4-bromophenoxyacetic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.
Condensation reaction: The final step involves the condensation of the hydrazide with 4-butoxybenzaldehyde under reflux conditions in the presence of an acid catalyst such as acetic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromophenoxy)-N’-(4-butoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced products such as primary or secondary amines.
Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
Medicinal Chemistry: It may be explored for its potential as a pharmacophore in drug design, particularly for its hydrazide moiety which is known to exhibit various biological activities.
Materials Science: The compound can be used in the synthesis of novel polymers or as a building block for advanced materials with specific properties.
Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenoxy)-N’-(4-butoxybenzylidene)acetohydrazide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The hydrazide group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chlorophenoxy)-N’-(4-butoxybenzylidene)acetohydrazide: Similar structure with a chlorine atom instead of bromine.
2-(4-Methoxyphenoxy)-N’-(4-butoxybenzylidene)acetohydrazide: Similar structure with a methoxy group instead of bromine.
2-(4-Nitrophenoxy)-N’-(4-butoxybenzylidene)acetohydrazide: Similar structure with a nitro group instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(4-Bromophenoxy)-N’-(4-butoxybenzylidene)acetohydrazide imparts unique electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from its analogs with different substituents.
Propriétés
Numéro CAS |
302908-83-4 |
|---|---|
Formule moléculaire |
C19H21BrN2O3 |
Poids moléculaire |
405.3 g/mol |
Nom IUPAC |
2-(4-bromophenoxy)-N-[(E)-(4-butoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H21BrN2O3/c1-2-3-12-24-17-8-4-15(5-9-17)13-21-22-19(23)14-25-18-10-6-16(20)7-11-18/h4-11,13H,2-3,12,14H2,1H3,(H,22,23)/b21-13+ |
Clé InChI |
DSIQXWWVDHYIPE-FYJGNVAPSA-N |
SMILES isomérique |
CCCCOC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Br |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11970481.png)
![4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11970483.png)
![4-[[(E)-3-(2-furyl)prop-2-enylidene]amino]-3-(o-tolyl)-1H-1,2,4-triazole-5-thione](/img/structure/B11970494.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11970504.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11970507.png)
![isopropyl (2E)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11970516.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11970517.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11970525.png)
![2-[2-[2-(Carboxymethylsulfanyl)ethoxy]ethylsulfanyl]acetic acid](/img/structure/B11970534.png)

![2-Butyl-3-methyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11970546.png)

